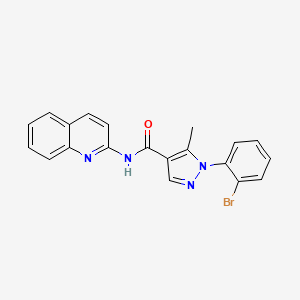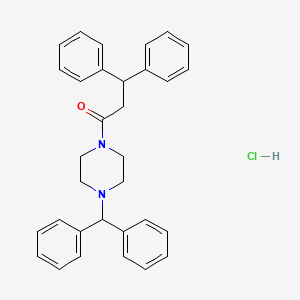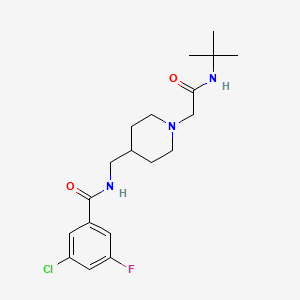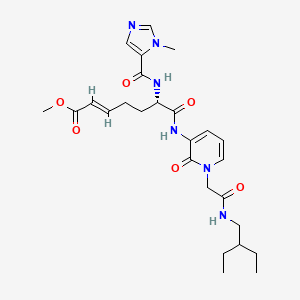
Pyrotinib
Übersicht
Beschreibung
Pyrotinib is an irreversible pan-human epidermal growth factor receptor tyrosine kinase inhibitor. It targets human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This compound has shown promising antitumor activity, particularly in the treatment of human epidermal growth factor receptor 2-positive advanced breast cancer .
Wissenschaftliche Forschungsanwendungen
Pyrotinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung bei der Untersuchung von Tyrosinkinaseinhibitoren verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Apoptose.
Medizin: Hauptsächlich zur Behandlung von humanem epidermalem Wachstumsfaktorrezeptor 2-positivem fortgeschrittenem Brustkrebs eingesetzt. .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es irreversibel an die Tyrosinkinase-Domänen des humanen epidermalen Wachstumsfaktorrezeptors 1, des humanen epidermalen Wachstumsfaktorrezeptors 2 und des humanen epidermalen Wachstumsfaktorrezeptors 4 bindet. Diese Bindung hemmt die Phosphorylierung dieser Rezeptoren und blockiert so nachgeschaltete Signalwege wie den Phosphoinositid-3-Kinase/Proteinkinase-B-Weg und den Ras/Mitogen-aktivierten Proteinkinase-Weg. Diese Hemmung führt zu einer verringerten Zellproliferation und einer erhöhten Apoptose in humanem epidermalem Wachstumsfaktorrezeptor 2-positiven Krebszellen .
Ähnliche Verbindungen:
Lapatinib: Ein weiterer Tyrosinkinase-Inhibitor, der auf den humanen epidermalen Wachstumsfaktorrezeptor 1 und den humanen epidermalen Wachstumsfaktorrezeptor 2 abzielt.
Neratinib: Ein irreversibler Tyrosinkinase-Inhibitor, der auf den humanen epidermalen Wachstumsfaktorrezeptor 1, den humanen epidermalen Wachstumsfaktorrezeptor 2 und den humanen epidermalen Wachstumsfaktorrezeptor 4 abzielt.
Tucatinib: Ein selektiver Tyrosinkinase-Inhibitor, der auf den humanen epidermalen Wachstumsfaktorrezeptor 2 abzielt.
Einzigartigkeit von this compound: this compound ist aufgrund seiner irreversiblen Bindung an mehrere humane epidermale Wachstumsfaktorrezeptoren einzigartig, wodurch ein breiteres Wirkungsspektrum im Vergleich zu anderen Inhibitoren erzielt wird. Seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, macht es besonders effektiv bei der Behandlung von Hirnmetastasen bei Patienten mit humanem epidermalem Wachstumsfaktorrezeptor 2-positivem Brustkrebs .
Wirkmechanismus
Target of Action
Pyrotinib is a novel irreversible pan-ErbB receptor tyrosine kinase inhibitor . It primarily targets the human epidermal growth factor receptors HER1, HER2, and HER4 . These receptors play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
Upon oral administration, this compound binds to and inhibits both EGFR and HER2 . This results in the inhibition of tumor growth and angiogenesis, and tumor regression in EGFR/HER2-expressing tumor cells . This compound can covalently bind to the adenosine triphosphate binding sites of HER family proteins in the intracellular kinase region, preventing the formation of homodimers/heterodimers of HER family proteins .
Biochemical Pathways
This compound inhibits signaling via the RAS/RAF/MEK/MAPK and PI3K/AKT pathways . These pathways are crucial for cell proliferation and survival. By inhibiting these pathways, this compound can effectively suppress the proliferation, migration, and invasion of cancer cells .
Pharmacokinetics
This compound’s in vivo clearance relies heavily on cytochrome P450 3A4 (CYP3A4) activity . Physiologically based pharmacokinetic (PBPK) modeling has been used to predict CYP3A4-based drug interactions of this compound . According to model predictions, coadministration with typical potent or moderate CYP3A4 perpetrators increases this compound concentration by over sixfold .
Result of Action
This compound has shown promising efficacy in inhibiting the growth of cancer cells both in vitro and in vivo . It has been found to significantly promote apoptosis and inhibit the proliferation of cancer cells . Moreover, this compound has been shown to trigger HER2 degradation within the proteasome by promoting ubiquitination and dissociation from HSP90 .
Action Environment
Environmental factors such as co-administration with other drugs can significantly influence the action, efficacy, and stability of this compound . For instance, co-administration with CYP3A4 perpetrators can dramatically increase this compound exposure .
Safety and Hazards
Zukünftige Richtungen
There are ongoing clinical trials for Pyrotinib, findings of which may soon be available . It will be crucial in the future to find a way to selectively target ΔNp63 or its downstream master regulators, such as PI3K or CD44v6 . Despite that this compound, a new HER2 inhibitor, has led to dramatic improvements in prognosis, the efficacy of this compound monotherapy remains largely restricted due to its acquired resistance .
Biochemische Analyse
Biochemical Properties
Pyrotinib interacts with the human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 1 (HER1), and HER4 . It inhibits these receptors, thereby disrupting the biochemical reactions they are involved in . The nature of these interactions is irreversible, which means that once this compound binds to these receptors, it does not easily dissociate .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those that overexpress HER2 . It influences cell function by inhibiting the signaling pathways regulated by HER2, HER1, and HER4 . This can impact gene expression and cellular metabolism, leading to inhibited cell proliferation and induced cell cycle arrest .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HER2, HER1, and HER4 . This binding is irreversible, leading to the inhibition of these tyrosine kinases . As a result, the downstream signaling pathways regulated by these receptors, such as the PI3K/Akt and MAPK pathways, are disrupted . This can lead to changes in gene expression and ultimately affect cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, this compound monotherapy was found to be inefficient in inhibiting the proliferation of certain cancer cells in vitro . When combined with other agents, this compound exhibited a potent synergistic effect, leading to more evident cell cycle arrest and inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages . For example, in a mouse xenograft model, the combination of this compound with other agents led to a significant repression of in vivo tumor growth .
Metabolic Pathways
The primary metabolic pathways of this compound involve oxidative metabolites . These pathways include O-depicoline (M1), oxidation of pyrrolidine (M5), and oxidation of pyridine (M6-1, M6-2, M6-3, and M6-4) .
Subcellular Localization
It is known to bind to HER2, HER1, and HER4, which are typically located on the cell membrane . Therefore, it is likely that this compound localizes to the cell membrane where these receptors are present.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrotinib involves multiple steps, starting with the preparation of 3-cyanoquinolone derivatives. The process includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization .
Industrial Production Methods: Industrial production of this compound is carried out by Shanghai Hengrui Pharmaceutical. The process is optimized for large-scale production, ensuring high yield and purity. The recommended dosage of oral this compound is 400 milligrams once daily after a meal .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pyrotinib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können das Chinolinsringsystem modifizieren und die Aktivität der Verbindung beeinflussen.
Substitution: Nukleophile Substitutionsreaktionen sind bei der Synthese von this compound-Zwischenprodukten üblich.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Natriumhydroxid und verschiedene Alkylhalogenide werden eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate, die wichtige Zwischenprodukte bei der Synthese von this compound sind .
Vergleich Mit ähnlichen Verbindungen
Lapatinib: Another tyrosine kinase inhibitor targeting human epidermal growth factor receptor 1 and human epidermal growth factor receptor 2.
Neratinib: An irreversible tyrosine kinase inhibitor targeting human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4.
Tucatinib: A selective tyrosine kinase inhibitor targeting human epidermal growth factor receptor 2.
Uniqueness of Pyrotinib: this compound is unique due to its irreversible binding to multiple human epidermal growth factor receptors, providing a broader spectrum of activity compared to other inhibitors. Its ability to penetrate the blood-brain barrier makes it particularly effective in treating brain metastases in human epidermal growth factor receptor 2-positive breast cancer patients .
Eigenschaften
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADXACCFNXBCFY-IYNHSRRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269662-73-8 | |
| Record name | SHR-1258 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PYROTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)


![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)




